molecular formula C12H10N2 B1629195 [(Naphthalen-1-yl)amino]acetonitrile CAS No. 53663-33-5

[(Naphthalen-1-yl)amino]acetonitrile

Cat. No. B1629195
CAS RN: 53663-33-5
M. Wt: 182.22 g/mol
InChI Key: VZXUCJNHMKLQRW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of [(Naphthalen-1-yl)amino]acetonitrile consists of a naphthalene ring (with 10 carbon atoms) fused to an acetonitrile group (a carbon atom bonded to a nitrogen atom via a triple bond). The compound’s 2D and 3D structures can be visualized using computational tools .

Scientific Research Applications

  • Fluoride Ion Detection : A study by Younes et al. (2020) discusses the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives through direct acylation reactions of 2-amino-2-(naphthalen-1-yl)acetonitrile. One of these derivatives, containing a 3,5-dinitrophenyl group, showed a significant color transition from colorless to achromatic black in response to fluoride ions, demonstrating its potential as a colorimetric sensor for fluoride ion detection in solutions (Younes et al., 2020).

  • Electrochemical Applications : Okada et al. (1992) investigated the effects of incorporating amino and methyl groups into a polypyrrole matrix with naphthalene sulphonates. These modified electrodes exhibited a distinct response to cationic species, suggesting potential applications in electrochemical sensing and analysis (Okada et al., 1992).

  • Organic Light Emitting Diodes : García-López et al. (2014) synthesized organotin compounds derived from Schiff bases, including [(Naphthalen-1-yl)amino]acetonitrile derivatives, for use in organic light-emitting diodes (OLEDs). These compounds exhibited promising photophysical properties and electroluminescence, indicating their potential in the development of OLEDs (García-López et al., 2014).

  • Photosafety Enhancement : A study on the drug Cinacalcet, which contains a naphthalene chromophore similar to [(Naphthalen-1-yl)amino]acetonitrile, revealed that its complexation with human serum albumin significantly enhances its photosafety by protecting it from attack by oxygen. This could have implications for the development of safer pharmaceutical formulations (Nuin et al., 2011).

  • Synthesis Improvement and Characterization : Research by Qin Yu (2012) focused on improving the synthetic route of 4-amino-1-naphthalene carbonitrile, a close derivative of [(Naphthalen-1-yl)amino]acetonitrile, highlighting its importance as a pharmaceutical and chemical intermediate. The study successfully improved the efficiency and reduced environmental harm in its synthesis process (Qin Yu, 2012).

  • Antibacterial Properties : Al-amery (2016) synthesized metal ions complexes of a bidentate ligand derived from [(Naphthalen-1-yl)amino]acetonitrile, and studied their antibacterial properties. This research suggests potential applications in developing new antibacterial agents (Al-amery, 2016).

properties

IUPAC Name

2-(naphthalen-1-ylamino)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2/c13-8-9-14-12-7-3-5-10-4-1-2-6-11(10)12/h1-7,14H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZXUCJNHMKLQRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00617213
Record name [(Naphthalen-1-yl)amino]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00617213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(Naphthalen-1-yl)amino]acetonitrile

CAS RN

53663-33-5
Record name [(Naphthalen-1-yl)amino]acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00617213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
X Wang, R Xiao, J Ai, M Cai - Journal of Chemical Research, 2017 - journals.sagepub.com
Oxidative α-cyanation of tertiary amines was achieved by using an MCM-41-immobilised N-alkylethylenediamine ruthenium(III) complex (MCM-41-2N-RuCl 3 ) as catalyst in MeOH at …
Number of citations: 1 journals.sagepub.com
KHV Reddy, G Satish, VP Reddy, BSPA Kumar… - RSC …, 2012 - pubs.rsc.org
The recyclable Ru/C catalyzed oxidative α-cyanation of tertiary amines with ethyl cyanoformate by using TBHP as an oxidant under ambient conditions has been developed. Utilizing …
Number of citations: 40 pubs.rsc.org
L Zhang, X Gu, P Lu, Y Wang - Tetrahedron, 2016 - Elsevier
An iron-mediated oxidative cyanation of tertiary amines with benzoyl cyanide and molecular oxygen or TBHP has been achieved. This reaction furnished α-cyanated tertiary amines …
Number of citations: 21 www.sciencedirect.com
W Yang, L Wei, F Yi, M Cai - Tetrahedron, 2016 - Elsevier
Oxidative α-cyanation of tertiary amines with trimethylsilyl cyanide was achieved by using a magnetic nanoparticles-supported gold(III)-bipy complex as catalyst to afford the …
Number of citations: 33 www.sciencedirect.com
KTV Rao, B Haribabu, PSS Prasad… - ChemCatChem, 2012 - Wiley Online Library
The oxidative cyanation of tertiary amines by using the less‐toxic ethyl cyanoformate as the cyanating agent was achieved over heterogeneous iron‐exchanged molybdophosphoric …

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